molecular formula C9H7BrO B130187 5-Bromo-1-indanone CAS No. 34598-49-7

5-Bromo-1-indanone

Cat. No.: B130187
CAS No.: 34598-49-7
M. Wt: 211.05 g/mol
InChI Key: KSONICAHAPRCMV-UHFFFAOYSA-N
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Description

5-Bromo-1-indanone is a derivative of 1-indanone, characterized by the presence of a bromine atom at the fifth position of the indanone ring. This compound has the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It is a beige to brown crystalline powder with a melting point of 126-129°C . This compound is utilized in various chemical syntheses and has significant applications in scientific research.

Mechanism of Action

Target of Action

5-Bromo-1-indanone is a synthetic compound that belongs to the group of palladium complexes . It has been shown to inhibit the activity of b-raf , which is a protein kinase that plays an important role in signal transduction pathways related to cell proliferation and differentiation . This compound also has potent antagonistic effects on other proteins that are involved in these pathways, including c-KIT, c-MET, and PDGFRα .

Mode of Action

It is known that it interacts with its targets (b-raf, c-kit, c-met, and pdgfrα) and inhibits their activity . This inhibition disrupts the signal transduction pathways related to cell proliferation and differentiation, leading to changes in cellular function .

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. The primary pathway affected is the b-raf signaling pathway , which plays a crucial role in cell proliferation and differentiation . By inhibiting b-raf, this compound disrupts this pathway, potentially leading to downstream effects such as altered cell growth and differentiation .

Pharmacokinetics

Its physical properties like density, freezing point, and refractive index have been determined . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The inhibition of b-raf and other proteins by this compound leads to disruption of the associated signal transduction pathways . This disruption can result in changes in cell proliferation and differentiation, potentially leading to altered cellular function . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-indanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid . Another method includes the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ol with appropriate reagents .

Industrial Production Methods: In industrial settings, this compound is often synthesized by reacting 3-(3-bromophenyl)propionic acid with chlorosulfonic acid under controlled conditions to ensure high yield and purity . The reaction is typically carried out in the presence of a Lewis acid catalyst to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form 5-bromo-1-indanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: this compound can be converted to 5-bromoindan-1-carboxylic acid.

    Reduction: The major product is 5-bromo-1-indanol.

    Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-indanone when reacted with an amine.

Comparison with Similar Compounds

    5-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.

    4-Bromo-1-indanone: Bromine atom is at the fourth position instead of the fifth.

    5-Iodo-1-indanone: Contains an iodine atom instead of bromine.

Uniqueness: 5-Bromo-1-indanone is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and binding properties, making it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

5-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONICAHAPRCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334432
Record name 5-Bromo-1-indanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34598-49-7
Record name 5-Bromo-1-indanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34598-49-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-indanone
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Record name 5-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

4-(3-Chloropropanoyl)bromobenzene (ex. Lancaster) (24.7 g) added to aluminium chloride (100 g) and sodium chloride (25 g) at 180°. After 30 minutes at 180°-220° the mixture was poured onto ice and treated with acetic acid (30 ml). The resultant product was collected and taken up in ether, the organic solution was dried and concentrated and the residue recrystallised from methanol to give 5-bromoindan-1-one (9 g).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 448 g of AlCl3 (335.98 mmol) and 112 g of NaCl is brought to 180° C. in a reactor. The mixture is stirred whilst introducing the compound obtained in Step A (44.77 g, 180.9 mmol) slowly using a spatula. The temperature is maintained at 180-220° C. The reaction continues for 30 minutes. Hydrolysis over 4.5 kg of ice in the presence of 135 ml of acetic acid yields a dark brown precipitate, which is filtered off, washed with water and dried in vacuo. The title compound is isolated by recrystallisation from methanol.
Name
Quantity
448 g
Type
reactant
Reaction Step One
Name
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4.5 kg
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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